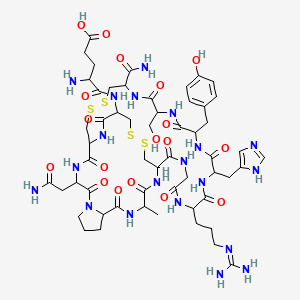
4-Nitrobenzonitrile-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzonitrile-d4 is a deuterium-labeled compound, specifically a stable isotope of 4-Nitrobenzonitrile. The molecular formula for this compound is C7D4N2O2, and it has a molecular weight of 152.14 g/mol . This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecule.
Métodos De Preparación
The synthesis of 4-Nitrobenzonitrile-d4 typically involves the introduction of deuterium into the 4-Nitrobenzonitrile molecule. One common method involves the use of deuterated reagents in the nitration of benzonitrile. The reaction conditions often include the use of deuterated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the deuterated product .
Análisis De Reacciones Químicas
4-Nitrobenzonitrile-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-aminobenzonitrile-d4 .
Aplicaciones Científicas De Investigación
4-Nitrobenzonitrile-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in the study of reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is used in the development of new materials and chemicals, particularly in the field of polymer science
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzonitrile-d4 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
4-Nitrobenzonitrile-d4 can be compared with other deuterium-labeled compounds such as:
4-Nitrobenzonitrile: The non-deuterated version, which lacks the unique properties conferred by deuterium atoms.
4-Cyanonitrobenzene: Another similar compound with a cyano group instead of a nitro group.
4-Hydroxy-3-nitrobenzonitrile: A compound with a hydroxyl group in addition to the nitro and cyano groups
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes.
Propiedades
Fórmula molecular |
C7H4N2O2 |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D |
Clave InChI |
NKJIFDNZPGLLSH-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
C1=CC(=CC=C1C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)

![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)



![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)





![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
